molecular formula C14H16N2O B11047994 2-(2-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol

2-(2-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol

Cat. No.: B11047994
M. Wt: 228.29 g/mol
InChI Key: FSJPHUCMLWROEC-UHFFFAOYSA-N
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Description

2-(2-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol is an organic compound that belongs to the class of indazoles Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring This compound is characterized by the presence of a hydroxyl group (-OH) attached to the indazole ring and a methyl group (-CH₃) attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with ketones or aldehydes. For instance, the reaction of 2-methylphenylhydrazine with cyclohexanone under acidic conditions can yield the desired indazole compound. The reaction typically requires a catalyst such as hydrochloric acid and is conducted at elevated temperatures to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃) and are conducted under controlled temperatures.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups such as halogens, nitro groups, or alkyl groups.

Scientific Research Applications

2-(2-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methylphenyl)indazole: Lacks the tetrahydro component, making it structurally simpler.

    4,5,6,7-tetrahydro-2H-indazol-3-ol: Lacks the methylphenyl group, affecting its chemical properties and reactivity.

    2-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol: Similar structure but without the methyl group on the phenyl ring.

Uniqueness

2-(2-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol is unique due to the presence of both the methylphenyl and tetrahydro components. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

2-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-3-one

InChI

InChI=1S/C14H16N2O/c1-10-6-2-5-9-13(10)16-14(17)11-7-3-4-8-12(11)15-16/h2,5-6,9,15H,3-4,7-8H2,1H3

InChI Key

FSJPHUCMLWROEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(N2)CCCC3

Origin of Product

United States

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